molecular formula C4H8ClF2NO B6360999 (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride CAS No. 1433363-34-8

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride

Cat. No.: B6360999
CAS No.: 1433363-34-8
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different fluorinated pyrrolidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols or amines.

Scientific Research Applications

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4,4-Difluoropyrrolidine: Lacks the hydroxyl group but shares the fluorinated pyrrolidine core.

    (3R)-4-Fluoropyrrolidin-3-ol: Contains only one fluorine atom, resulting in different chemical properties.

    (3R)-4,4-Difluoropyrrolidin-2-one: A ketone derivative with distinct reactivity.

Uniqueness

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is unique due to the presence of both fluorine atoms and the hydroxyl group, which confer specific reactivity and potential biological activity. Its dual fluorination enhances its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and hydroxyl functional groups, which enhance its reactivity and interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C₄H₈ClF₂NO, and it is typically encountered in its hydrochloride form, which improves its solubility and stability. The presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity through strong hydrogen bonds and hydrophobic interactions, while the hydroxyl group can participate in additional hydrogen bonding, stabilizing interactions with target proteins .

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown that derivatives of pyrrolidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC₅₀ values for various derivatives have been reported, demonstrating significant anti-inflammatory potential .

2. Neuropharmacological Effects

The compound has been explored for its potential therapeutic effects in neurological disorders. Its structural features suggest it may modulate neurotransmitter systems or act as a neuroprotective agent .

3. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to suppress the activity of COX enzymes involved in prostaglandin synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits COX-1 and COX-2 enzymes
NeuropharmacologicalPotential modulator of neurotransmitter systems
Anti-inflammatorySuppresses pro-inflammatory mediator production

Case Study: Anti-inflammatory Efficacy

A study conducted on various pyrrolidine derivatives demonstrated that this compound showed significant inhibition of COX enzymes in vitro. The half-maximal inhibitory concentration (IC₅₀) values were determined for several derivatives, indicating that modifications to the structure can enhance or diminish biological activity .

Properties

IUPAC Name

(3R)-4,4-difluoropyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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